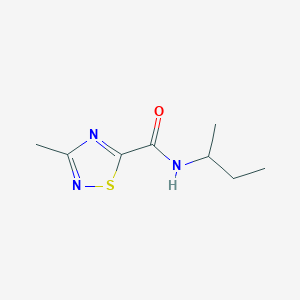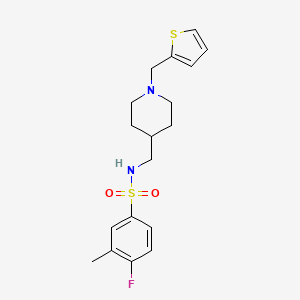
N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl radical or substituent group . The “3-methyl-1,2,4-thiadiazole-5-carboxamide” part suggests the presence of a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen, sulfur, and carbon atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like sec-butyl acetate have a boiling point of around 385 K and are flammable liquids .Scientific Research Applications
Anticancer Properties
Research has revealed that derivatives incorporating the thiadiazole moiety, similar to N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, have been synthesized and evaluated for their potential as anticancer agents. A study demonstrated that some novel thiazole and 1,3,4-thiadiazole derivatives exhibited potent in vitro anticancer activity against hepatocellular carcinoma cell lines, suggesting their potential in anticancer drug development (Gomha et al., 2017).
Photosynthetic Electron Transport Inhibition
Another area of application is in the inhibition of photosynthetic electron transport, which is a mechanism explored for herbicidal activity. Pyrazole derivatives, including those with structures related to the thiadiazole ring, were synthesized and screened for their ability to inhibit photosynthetic electron transport in vitro. This research aims to develop new herbicides with effective modes of action against target plants (Vicentini et al., 2005).
Synthetic Methodologies
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides has been explored, showcasing a methodological advancement in the synthesis of thiadiazole derivatives. This research provides insights into efficient synthetic routes that could be applied to produce compounds with similar structures for various applications (Takikawa et al., 1985).
Fungicidal Activity
Thiadiazolyl thiazole carboxamides have been synthesized and evaluated for their fungicidal activity, demonstrating moderate effectiveness against certain fungi. This suggests the potential of thiadiazole derivatives in the development of new fungicides (Zi-lon, 2015).
Antimicrobial and Antibacterial Activities
The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,3,4-thiadiazole derivatives, has been investigated. These compounds showed varying degrees of activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis and other bacterial infections (Gezginci et al., 1998).
Mechanism of Action
properties
IUPAC Name |
N-butan-2-yl-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-4-5(2)9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNYXNTXJHFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC(=NS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)
![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)
![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)
![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)